[2-(3-Chloroanilino)pyridin-3-yl]acetic acid
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Overview
Description
[2-(3-Chloroanilino)pyridin-3-yl]acetic acid is a chemical compound with the molecular formula C12H10ClN2O2 It is a derivative of pyridine and aniline, characterized by the presence of a chloro group at the 3-position of the aniline ring and an acetic acid moiety attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloroanilino)pyridin-3-yl]acetic acid typically involves the reaction of 3-chloroaniline with pyridine-3-acetic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and pyridine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chloroanilino)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The chloro group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Chloroanilino)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, the compound is used in the development of agrochemicals and dyes. Its chemical properties make it suitable for applications in the production of high-performance materials .
Mechanism of Action
The mechanism of action of [2-(3-Chloroanilino)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-pyridinyl)acetic acid: Similar in structure but lacks the aniline moiety.
2-(Pyridin-3-yl)acetic acid: Similar but without the chloro and aniline groups.
(3-Chloroanilino)acetic acid: Similar but lacks the pyridine ring.
Uniqueness
[2-(3-Chloroanilino)pyridin-3-yl]acetic acid is unique due to the combination of the pyridine ring, chloro-substituted aniline, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
61494-57-3 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-[2-(3-chloroanilino)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-4-1-5-11(8-10)16-13-9(7-12(17)18)3-2-6-15-13/h1-6,8H,7H2,(H,15,16)(H,17,18) |
InChI Key |
GVDGMBCPQFMOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)CC(=O)O |
Origin of Product |
United States |
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